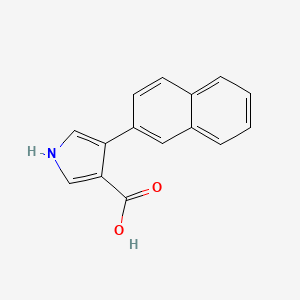

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid

Description

This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCVWGJAESUXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid typically involves the condensation of naphthalene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine to form the pyrrole ring . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, providing a mild and efficient route to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalen-2-yl-pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of both the pyrrole and naphthalene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole and naphthalene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer progression . The exact molecular targets and pathways are still under investigation, but the compound’s structure allows for versatile interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Carboxylic Acid vs. Carboxamide : The carboxylic acid group (pKa ~4-5) increases solubility in polar solvents and enables hydrogen bonding, whereas carboxamides (pKa ~17-20) are less acidic and more lipophilic, favoring membrane permeability .

- Naphthalene vs. Steric hindrance from the naphthalene ring may influence molecular packing in crystals, as seen in ’s report of a 46.3° twist between naphthalene and pyrazole rings .

Crystallographic Insights

highlights the use of SHELX software for crystallographic refinement, a tool widely employed for small-molecule structures. The target compound’s naphthalene-pyrrole system may exhibit similar torsional angles, affecting its solid-state properties and interactions in host-guest systems .

Biological Activity

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

The primary target of this compound is the serine/threonine-protein kinase Sgk1 . By interacting with this kinase, the compound may influence various cellular processes, including ion transport and cell survival. Although the specific biochemical pathways affected by this compound remain largely unknown, its interaction with enzymes and proteins suggests a role in modulating metabolic pathways and gene expression.

The compound exhibits unique structural characteristics that facilitate its interaction with biomolecules. It can bind to enzyme active sites, potentially inhibiting or activating their functions. This binding leads to conformational changes in enzymes, thereby impacting the biochemical pathways they regulate. Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins.

Cellular Effects

Research indicates that this compound significantly influences cellular functions across various cell types. It modulates signaling pathways and metabolic processes, affecting gene expression and protein synthesis. Furthermore, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) indicate promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.025 | Antibacterial |

| Candida albicans | 0.015 | Antifungal |

| Fusarium oxysporum | 0.056 | Antifungal |

Research Applications

The compound's versatility extends to various fields:

Chemistry : It serves as a building block for synthesizing more complex organic molecules.

Biology : Ongoing studies aim to explore its potential biological activities, including antimicrobial and anticancer properties.

Medicine : Research is focused on its application in drug development, particularly targeting specific enzymes and receptors involved in disease processes.

Industry : The compound is also being investigated for use in advanced materials such as organic semiconductors and dyes .

Case Studies

A notable study synthesized a series of pyrrole derivatives based on the structure of this compound and evaluated their antimicrobial properties through in vitro assays. The results demonstrated significant antibacterial activity against several pathogens, reinforcing the potential of this compound as a lead structure for developing new antimicrobial agents .

Q & A

Q. Basic

- X-ray crystallography : Resolves regiochemistry of the naphthalenyl and carboxylic acid substituents on the pyrrole ring .

- IR spectroscopy : Confirms carboxylic acid (-COOH) and pyrrole N-H stretches (3100–3400 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for intermediates .

- NMR : H and C NMR distinguish aromatic protons (naphthalene) and pyrrole ring protons, with COOH protons appearing as broad peaks in DMSO-d₆ .

How can researchers address instability of intermediates during synthesis?

Q. Advanced

- Controlled reaction conditions : Shorten reaction times (e.g., 6 hours for aldol condensations) and use inert atmospheres to prevent oxidation of sensitive intermediates like carbanions .

- Catalytic optimization : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yield and reduce side reactions during cyclization steps .

- Low-temperature quenching : Rapid cooling after reaction completion minimizes degradation of reactive intermediates .

What strategies enhance regioselective functionalization of the pyrrole ring?

Q. Advanced

- Directing groups : Electron-withdrawing groups (e.g., -COOH) at position 3 direct electrophilic substitution (e.g., naphthalene attachment) to position 4 via resonance stabilization .

- Protecting groups : Temporarily protect the carboxylic acid with esters (e.g., ethyl ester) to avoid interference during naphthalene coupling .

- Metal-mediated coupling : Suzuki-Miyaura reactions using palladium catalysts enable selective C–C bond formation between boronic acid-functionalized naphthalene and halogenated pyrrole intermediates .

How do structural modifications impact biological activity in related compounds?

Q. Basic

- Carboxylic acid vs. ester : The free -COOH group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), improving binding affinity compared to ester derivatives .

- Naphthalene positioning : 2-Naphthalenyl substituents exhibit stronger π-π stacking with hydrophobic protein pockets than 1-naphthalenyl analogs, as seen in kinase inhibition studies .

How to resolve contradictory data in reaction yields reported across studies?

Q. Advanced

- Variable analysis : Compare solvent polarity (e.g., xylene vs. ethanol), catalyst loading, and reaction time. For example, refluxing in xylene for 25–30 hours yields higher purity than shorter durations .

- Byproduct profiling : Use HPLC (C18 columns with TFA/ACN gradients) to identify side products like decarboxylated derivatives or dimerized pyrroles .

- Reproducibility protocols : Standardize substrate ratios (e.g., 1:1 aldehyde-to-ketone) and avoid hygroscopic reagents to minimize batch variability .

What computational methods predict reactivity and electronic properties?

Q. Advanced

- DFT calculations : Model HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the naphthalene ring’s electron-rich C4 position favors electrophilic substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzymes) by aligning the carboxylic acid group with catalytic lysine residues .

- MD simulations : Assess stability of pyrrole-naphthalene conjugates in aqueous environments, guided by X-ray crystallographic data .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Solvent selection : Replace ethanol with DMF or THF for better solubility of intermediates during large-scale reactions .

- Cost-effective purification : Replace column chromatography with pH-dependent liquid-liquid extraction (e.g., acid-base partitioning) .

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., oxidations) and improve safety .

How to validate the compound’s stability under physiological conditions?

Q. Advanced

- Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and analyze via LC-MS for hydrolyzed products (e.g., decarboxylated pyrrole) .

- Light exposure tests : Monitor UV-Vis absorption shifts (200–400 nm) to detect photodegradation products .

- Cyclic voltammetry : Assess redox stability, particularly for the pyrrole ring’s susceptibility to oxidation .

What are the ethical considerations in using animal models for toxicity studies?

Q. Advanced

- Alternative models : Prioritize in vitro assays (e.g., hepatocyte spheroids) to minimize vertebrate use. For in vivo studies, adhere to ARRIVE guidelines for dose optimization .

- Metabolite profiling : Identify toxic metabolites (e.g., hydroxylated naphthalene derivatives) using microsomal incubation and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.